![molecular formula C12H9N5OS B11272553 N-[3-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide CAS No. 883294-53-9](/img/structure/B11272553.png)
N-[3-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE is a compound that combines a tetrazole ring with a thiophene carboxamide group. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids . Thiophene derivatives are also significant in pharmaceutical chemistry due to their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves the formation of the tetrazole ring followed by its attachment to the thiophene carboxamide group. One common method involves the cycloaddition reaction of azides with nitriles to form the tetrazole ring . The thiophene carboxamide can be synthesized through various methods, including the reaction of thiophene-2-carboxylic acid with amines under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the tetrazole ring and its subsequent attachment to the thiophene carboxamide group .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the thiophene carboxamide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of nitroso or nitro derivatives .
Scientific Research Applications
N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its bioisosteric properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The tetrazole ring can interact with biological receptors through hydrogen bonding and electrostatic interactions, while the thiophene carboxamide group can enhance the compound’s binding affinity and specificity . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-(5-MERCAPTO-1H-TETRAZOL-1-YL)PHENYL)BENZAMIDE: Similar structure with a benzamide group instead of thiophene.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Contains a tetrazole ring but with different substituents.
Uniqueness
N-[3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL]THIOPHENE-2-CARBOXAMIDE is unique due to the combination of the tetrazole ring and thiophene carboxamide group, which can provide distinct biological activities and chemical properties compared to other similar compounds .
Properties
CAS No. |
883294-53-9 |
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Molecular Formula |
C12H9N5OS |
Molecular Weight |
271.30 g/mol |
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H9N5OS/c18-12(11-5-2-6-19-11)14-9-3-1-4-10(7-9)17-8-13-15-16-17/h1-8H,(H,14,18) |
InChI Key |
FKYKMABDDCPYAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC=CS3 |
solubility |
23.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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